Resinone Resinone 16-Hydroxylup-20(29)-en-3-one is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 43043-12-5
VCID: VC0515731
InChI: InChI=1S/C30H48O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-22,24-25,32H,1,9-17H2,2-8H3/t19-,20+,21-,22+,24-,25+,27-,28+,29+,30+/m0/s1
SMILES: CC1(C)C(CC[C@]2(C)[C@@]3([H])CC[C@]4([H])[C@@]5([H])[C@H](C(C)=C)CC[C@@](C)5[C@@H](O)C[C@](C)4[C@@](C)3CC[C@@]12[H])=O
Molecular Formula: C30H48O2
Molecular Weight: 440.712

Resinone

CAS No.: 43043-12-5

Cat. No.: VC0515731

Molecular Formula: C30H48O2

Molecular Weight: 440.712

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Resinone - 43043-12-5

Specification

CAS No. 43043-12-5
Molecular Formula C30H48O2
Molecular Weight 440.712
IUPAC Name Lup-20(29)-en-3-one, 16-hydroxy-, (16beta)-
Standard InChI InChI=1S/C30H48O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-22,24-25,32H,1,9-17H2,2-8H3/t19-,20+,21-,22+,24-,25+,27-,28+,29+,30+/m0/s1
Standard InChI Key SOKRNBGSNZXYIO-GEWJJWOZSA-N
SMILES CC1(C)C(CC[C@]2(C)[C@@]3([H])CC[C@]4([H])[C@@]5([H])[C@H](C(C)=C)CC[C@@](C)5[C@@H](O)C[C@](C)4[C@@](C)3CC[C@@]12[H])=O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Formula and Weight

Resinone is characterized by its complex molecular formula C₃₀H₄₈O₂, which indicates a high carbon content typical of terpene compounds . The molecular weight of Resinone is calculated to be approximately 440.712 g/mol, a figure that has been verified through various analytical methods . This relatively high molecular weight is consistent with its classification as a pentacyclic triterpene and reflects the compound's complex structure with multiple carbon rings and functional groups.

The elemental composition of Resinone provides insight into its chemical nature and potential reactivity. With 30 carbon atoms, 48 hydrogen atoms, and 2 oxygen atoms, Resinone exemplifies the carbon-rich nature of many plant-derived natural products, especially those belonging to the terpene family. The oxygen atoms in the molecule are associated with specific functional groups that contribute to the compound's chemical properties and biological activities.

Structural Characteristics

Resinone possesses a pentacyclic triterpene skeleton with a lupene framework, which is characterized by a five-ring system with specific stereochemistry at various carbon centers . The structure includes a hydroxyl group at the C-16 position with a β orientation (16β-hydroxy) and a ketone group at the C-3 position, which are the key functional groups that define this molecule and contribute to its chemical reactivity and biological properties .

The stereochemistry of Resinone is particularly complex, with ten chiral centers as indicated in its IUPAC name: (1R,3aS,4S,5aR,5bR,7aR,11aR,11bR,13aR,13bR) . This intricate stereochemical arrangement is critical for the compound's specific molecular shape and subsequently its biological activity.

Physical and Chemical Properties

Resinone typically appears as a solid powder under standard conditions. While detailed information about its physical properties such as melting point, solubility in various solvents, or spectroscopic data is limited in the provided search results, some properties can be inferred from its structure and related compounds.

The compound is reported to be soluble in DMSO (dimethyl sulfoxide), which is a common solvent used for biological testing of compounds. This solubility profile is consistent with the presence of both polar (hydroxyl and ketone) and non-polar (carbon rings and chains) regions in the molecule.

Resinone exhibits stability characteristics that allow for storage and handling under appropriate conditions. According to product information, it has a shelf life of over three years if stored properly. The recommended storage conditions for Resinone are dry, dark, and at temperatures between 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months). These conditions help prevent degradation of the compound, which could occur through oxidation, hydrolysis, or other chemical reactions.

Chemical Data Table

PropertyValueSource
Chemical Name16-Hydroxylup-20(29)-en-3-one
Common SynonymsResinone, 16β-Hydroxylup-20(29)-en-3-one, Lup-20(29)-en-3-one, 16-hydroxy-, (16beta)-
CAS Registry Number43043-12-5
Molecular FormulaC₃₀H₄₈O₂
Molecular Weight440.712 g/mol
Physical AppearanceSolid powder
SolubilitySoluble in DMSO
Shelf Life>3 years if stored properly
Recommended Storage0-4°C (short term), -20°C (long term)
Standard InChIInChI=1S/C30H48O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-22,24-25,32H,1,9-17H2,2-8H3/t19-,20+,21-,22+,24-,25+,27-,28+,29+,30+/m0/s1
Standard InChIKeySOKRNBGSNZXYIO-GEWJJWOZSA-N

Natural Sources and Isolation

Plant Species Containing Resinone

Resinone has been isolated from several plant species across different families, indicating its wide but selective distribution in the plant kingdom. According to the available search results, the compound has been found in the following plant species:

  • Fluorensia resinosa - This was the first plant species from which Resinone was isolated .

  • Stauntonia obovatifoliola - This plant has been reported to contain Resinone .

  • Monteverdia apurimacensis - Another plant species reported to contain Resinone .

  • Acacia cedilloi - A recently described species in the Fabaceae family from which Resinone has been isolated, specifically from its bark .

This distribution across diverse plant families suggests that Resinone may have evolved independently in different plant lineages, possibly for similar ecological functions such as defense against herbivores or pathogens. The presence of Resinone in the bark of Acacia cedilloi is particularly noteworthy as it represents a recent discovery and expands our understanding of the natural occurrence of this compound .

Biological Activities

Antimalarial Properties

One of the most significant biological activities reported for Resinone is its potent antimalarial activity. According to a comprehensive review of medicinal plants as antimalarial agents, Resinone was identified as having the best activity among 55 antimalarial/antiplasmodial active compounds isolated from eight plant species . The compound exhibited an IC₅₀ value of less than 1 μg/mL, indicating its high potency against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

This exceptional antimalarial activity places Resinone among the most promising natural compounds for the development of new antimalarial drugs. The high potency at such low concentrations suggests that Resinone may act through specific mechanisms against the malaria parasite, potentially targeting critical processes in the parasite's life cycle.

Research on the antimalarial properties of Resinone is particularly important given the ongoing challenges in malaria control, including the development of resistance to existing antimalarial drugs. Natural products like Resinone offer potential alternatives or templates for the development of new antimalarial agents with novel mechanisms of action that may overcome resistance issues.

Biological Activities Table

Biological ActivityDetailsSignificanceSource
Antimalarial ActivityIC₅₀ < 1 μg/mL against Plasmodium falciparumBest activity among 55 antimalarial compounds tested
Potential as Lead CompoundIdentified as having promising biological activitiesCould serve as template for new drug development
Research StatusLimited in vivo testing, no clinical trialsHighlights need for further research to progress from preclinical to clinical studies

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